7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]) with a benzyl group at position 7 and a 4-methoxyphenylmethyl carboxamide substituent at position 3.
Properties
Molecular Formula |
C27H23N5O3 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H23N5O3/c1-35-20-12-10-18(11-13-20)16-29-26(33)21-15-22-25(30-23-9-5-6-14-31(23)27(22)34)32(24(21)28)17-19-7-3-2-4-8-19/h2-15,28H,16-17H2,1H3,(H,29,33) |
InChI Key |
DQXHGJFUWJWCRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can modify the imino and oxo groups, leading to different derivatives.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups, providing a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Key Differences :
- Substituents : A 4-fluorophenylmethyl group replaces the 4-methoxyphenylmethyl at the carboxamide position, introducing electron-withdrawing effects. A pentyl chain at position 7 contrasts with the benzyl group in the target compound, increasing lipophilicity.
- Additional Modifications : An 11-methyl group alters steric hindrance within the tricyclic core .
Spiro[4.5]decane Derivatives (e.g., 8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-diones)
- Key Differences :
- Implications : The spiro architecture may confer distinct conformational rigidity, altering bioavailability compared to the planar tricyclic system of the target compound.
Substituent Effects and Functional Group Analysis
Key Observations :
- Electronic Effects : The 4-methoxyphenyl group in the target compound enhances electron density, favoring π-π stacking and polar interactions, whereas fluorophenyl or benzothiazole substituents prioritize hydrophobic or metal-coordinating properties.
- Lipophilicity : The pentyl chain in the fluorophenyl analogue increases logP values compared to the benzyl group, suggesting improved membrane permeability but reduced aqueous solubility.
Methodological Considerations in Structural Analysis
Crystallographic tools such as SHELXL (for refinement ) and ORTEP-3 (for graphical representation ) are critical for resolving the tricyclic core’s stereochemistry. For example, SHELX’s robustness in handling high-resolution data ensures precise bond-length and angle measurements, while WinGX facilitates data integration for small-molecule studies. Hydrogen-bonding patterns, analyzed via graph-set theory , reveal that the methoxy group in the target compound participates in C–H···O interactions, stabilizing its crystal lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
